

6-TAMRA Free Acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 6-TAMRA free acid

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An In-depth Exploration of a Versatile Fluorophore in Biological Research

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6-Carboxytetramethylrhodamine (6-TAMRA) free acid, a prominent member of the rhodamine family of fluorescent dyes, has established itself as an indispensable tool in a wide array of research applications. Its bright orange-red fluorescence, robust photophysical properties, and amenability to conjugation have made it a preferred choice for scientists and drug development professionals. This technical guide provides a comprehensive overview of the core applications, experimental protocols, and quantitative data associated with **6-TAMRA free acid**, offering a valuable resource for researchers leveraging this powerful fluorophore.

Core Applications in Research

6-TAMRA free acid is extensively used as a fluorescent label for a variety of biomolecules, including peptides, proteins, and nucleic acids.^{[1][2]} Its utility spans numerous cutting-edge research areas:

- **Fluorescence Resonance Energy Transfer (FRET) Assays:** 6-TAMRA frequently serves as an acceptor fluorophore in FRET-based assays, often paired with a donor fluorophore like fluorescein (FAM).^{[3][4]} This technique allows for the real-time monitoring of molecular interactions, such as protein-protein interactions, conformational changes in proteins, and nucleic acid hybridization.^{[1][3]} FRET assays using 6-TAMRA are instrumental in studying

enzyme activity, including that of proteases and kinases, by designing substrates that produce a change in FRET signal upon cleavage or phosphorylation.[4][5]

- **Oligonucleotide Labeling and qPCR:** 6-TAMRA is a widely used dye for labeling oligonucleotides for applications such as quantitative real-time PCR (qPCR) and DNA sequencing.[6][7] In qPCR, it can function as a quencher in dual-labeled probes like TaqMan probes.[8]
- **Peptide and Protein Labeling:** The free acid form of 6-TAMRA can be conjugated to primary amines on peptides and proteins through standard amide bond formation, often facilitated by coupling agents.[9] These fluorescently labeled peptides and proteins are invaluable for a range of applications, including:
 - **Cellular Imaging and Tracking:** Visualizing the localization and trafficking of peptides and proteins within living cells.[1][4]
 - **Receptor Binding Assays:** Studying the interaction of labeled ligands with their receptors on the cell surface.
 - **Enzyme Activity Assays:** Developing fluorescent substrates to monitor the activity of enzymes like kinases and proteases.[5]
- **Immunohistochemistry and Immunofluorescence:** 6-TAMRA-conjugated antibodies are used to visualize the distribution of specific antigens in tissue sections and cells, providing critical insights into cellular architecture and protein expression patterns.[6][10]

Quantitative Data

The photophysical and chemical properties of **6-TAMRA free acid** are crucial for its effective use in research. The following tables summarize key quantitative data for this fluorophore.

Property	Value	Reference(s)
Molecular Weight	430.45 g/mol	[6]
Excitation Maximum (Ex)	~543 - 565 nm	[6][7]
Emission Maximum (Em)	~571 - 580 nm	[6][7]
Molar Extinction Coefficient (ϵ)	~92,000 $\text{cm}^{-1}\text{M}^{-1}$	[7]
Chemical Formula	$\text{C}_{25}\text{H}_{22}\text{N}_2\text{O}_5$	[6]
Solubility	Soluble in DMSO, DMF, and methanol	

Experimental Protocols

This section provides detailed methodologies for key experiments involving **6-TAMRA free acid**.

Protocol 1: Labeling of Peptides with 6-TAMRA Free Acid

This protocol outlines the general steps for conjugating **6-TAMRA free acid** to a peptide containing a primary amine (e.g., N-terminus or lysine side chain).

Materials:

- **6-TAMRA free acid**
- Peptide with a free primary amine
- N,N'-Diisopropylcarbodiimide (DIC) or other carbodiimide coupling agent
- N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

- Purification column (e.g., size-exclusion or reverse-phase HPLC)

Procedure:

- Activation of **6-TAMRA Free Acid**:
 - Dissolve **6-TAMRA free acid**, NHS (or HOBt), and DIC in anhydrous DMF or DMSO. A typical molar ratio is 1:1.2:1.2 (6-TAMRA:NHS:DIC).
 - Allow the reaction to proceed for 1-2 hours at room temperature to form the active NHS ester.
- Peptide Solution Preparation:
 - Dissolve the peptide in the reaction buffer to a concentration of 1-10 mg/mL.
- Conjugation Reaction:
 - Add the activated 6-TAMRA solution to the peptide solution. A molar excess of the activated dye (typically 5-10 fold) is recommended.
 - Incubate the reaction for 2-4 hours at room temperature, protected from light.
- Purification:
 - Purify the 6-TAMRA labeled peptide from unreacted dye and byproducts using an appropriate chromatography method (e.g., size-exclusion chromatography or reverse-phase HPLC).
- Characterization:
 - Confirm the successful labeling and purity of the conjugate using techniques such as mass spectrometry and UV-Vis spectroscopy.

Protocol 2: FRET-Based Protease Activity Assay

This protocol describes a general method for monitoring protease activity using a FRET peptide substrate labeled with a donor (e.g., FAM) and an acceptor (6-TAMRA).

Materials:

- FRET peptide substrate (labeled with a donor and 6-TAMRA on opposite sides of the cleavage site)
- Protease of interest
- Assay buffer (optimized for the specific protease)
- Multi-well plate (e.g., 96-well or 384-well)
- Fluorescence plate reader capable of measuring donor and acceptor emission

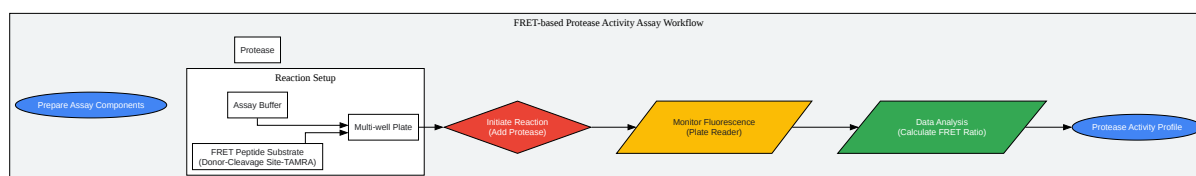
Procedure:

- Prepare Reactions:
 - In each well of the plate, add the assay buffer.
 - Add the FRET peptide substrate to a final concentration typically in the low micromolar range.
 - Include control wells with no enzyme and wells with a known inhibitor.
- Initiate Reaction:
 - Add the protease to the wells to initiate the cleavage reaction.
- Monitor Fluorescence:
 - Immediately begin monitoring the fluorescence intensity of both the donor and acceptor channels at regular intervals using the plate reader.
 - Excitation should be at the donor's excitation wavelength.
- Data Analysis:
 - Calculate the ratio of acceptor to donor fluorescence intensity over time.

- An increase in the donor fluorescence and a decrease in the acceptor fluorescence (or a decrease in the FRET ratio) indicates cleavage of the peptide substrate and thus protease activity.

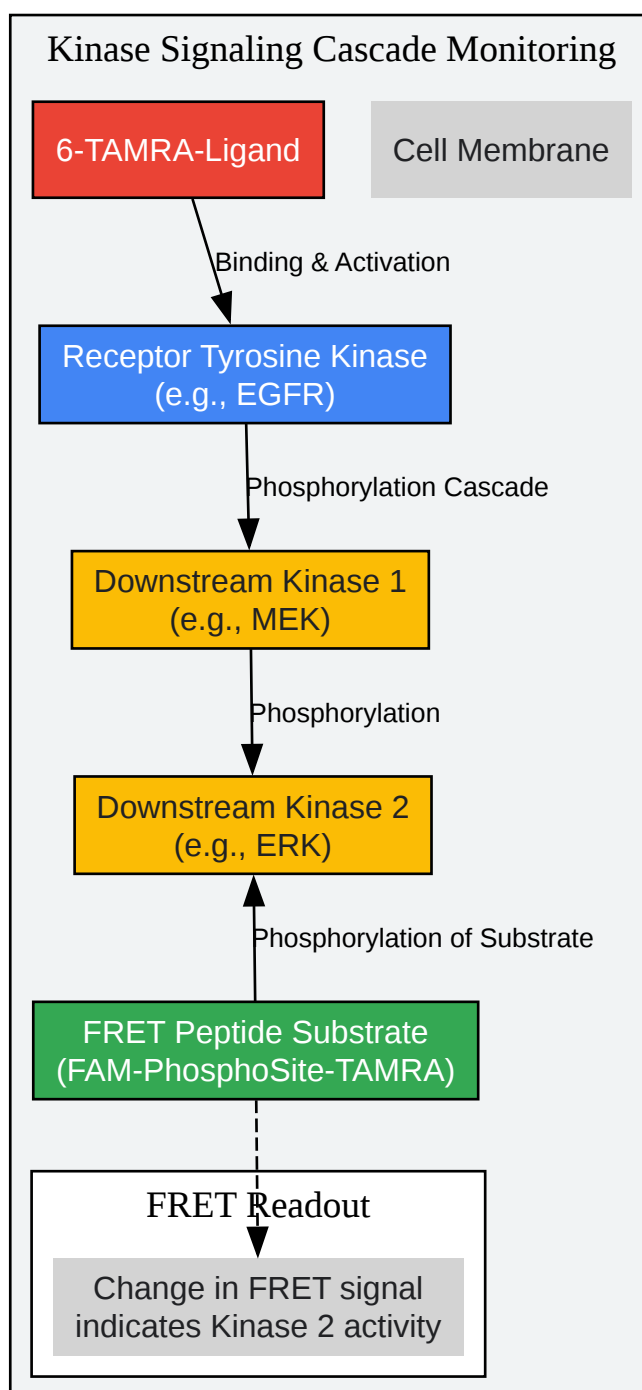
Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate a representative signaling pathway and an experimental workflow where 6-TAMRA can be utilized.



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Caption: Workflow for a FRET-based protease activity assay using a TAMRA-labeled substrate.



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Caption: Monitoring a kinase signaling cascade using a 6-TAMRA labeled ligand and a FRET substrate.

Conclusion

6-TAMRA free acid remains a cornerstone fluorescent probe in modern biological research. Its versatility in labeling diverse biomolecules, coupled with its favorable spectral properties, enables researchers to investigate a wide range of cellular processes with high sensitivity and specificity. From elucidating complex signaling pathways to screening for novel drug candidates, the applications of 6-TAMRA continue to expand, solidifying its importance in advancing our understanding of biology and medicine.

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